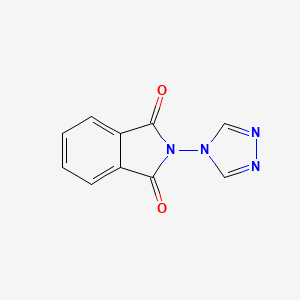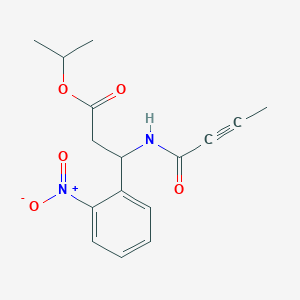
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate, also known as PBNP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
科学的研究の応用
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has also been investigated for its potential role in reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate is not fully understood, but it is believed to be related to its antioxidant properties. This compound may act as a free radical scavenger, reducing oxidative stress and inflammation in the brain. Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate may also have a protective effect on neurons, preventing their degeneration and death.
Biochemical and Physiological Effects
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells. Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has also been shown to have a protective effect on neurons, preventing their degeneration and death. In vivo studies have demonstrated that Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is stable under a range of conditions. Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, there are also some limitations to the use of Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate in lab experiments. This compound may have limited solubility in some solvents, and its effects may be dependent on the concentration used.
将来の方向性
There are several future directions for research on Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Studies are also needed to investigate the effects of Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate on other physiological systems and to identify any potential side effects or toxicity. Additionally, new methods of synthesis for Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate may be developed to improve its yield and purity.
合成法
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate can be synthesized using various methods, including the reaction between 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and piperidine. The resulting product is then reacted with propargylamine in the presence of sodium hydride to yield Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.
特性
IUPAC Name |
propan-2-yl 3-(but-2-ynoylamino)-3-(2-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-7-15(19)17-13(10-16(20)23-11(2)3)12-8-5-6-9-14(12)18(21)22/h5-6,8-9,11,13H,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVVRVRDTLISIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC(=O)OC(C)C)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 3-(but-2-ynamido)-3-(2-nitrophenyl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

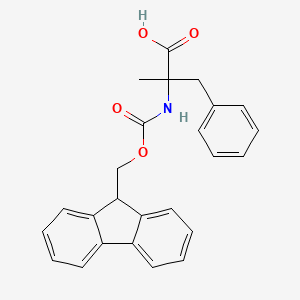


![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)
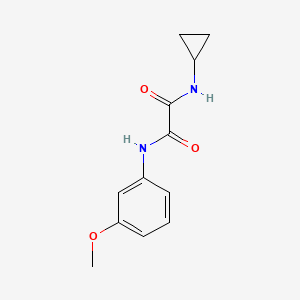
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)
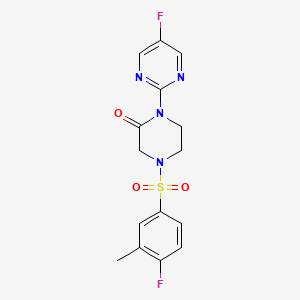
![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2814675.png)
![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)
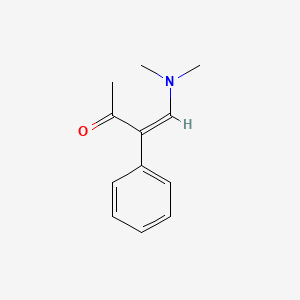

![Ethyl 2-[2-(3-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814682.png)
